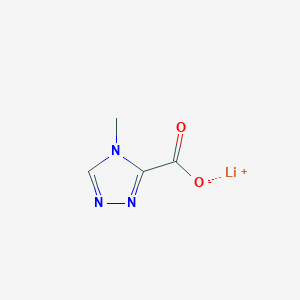

lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate

Description

Chemical Identity and Nomenclature

Structural and Molecular Properties

The compound’s IUPAC name is lithium 4-methyl-4H-1,2,4-triazole-3-carboxylate , with the molecular formula C₄H₄LiN₃O₂ (molecular weight: 133.03 g/mol). Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 2173999-17-0 |

| SMILES Notation | [Li+].CN1C=NN=C1C(=O)[O-] |

| InChI Key | WRQNPSMFSUXWLT-UHFFFAOYSA-M |

| Physical State | Light beige powder (Sigma-Aldrich) |

The carboxylate group (-COO⁻) and triazole ring enable coordination with metal ions, while the lithium counterion enhances solubility in polar solvents.

Historical Context and Discovery

While the exact discovery date is undocumented, the compound’s development aligns with advancements in triazole chemistry and lithium-ion battery research. Key milestones include:

- Triazole Chemistry : The triazole scaffold was first synthesized in the late 19th century, with derivatives gaining prominence in pharmaceuticals and materials science by the mid-20th century.

- Battery Applications : Research into lithium carboxylate salts as electrolyte additives intensified in the 2010s, driven by the need for stable solid electrolyte interfaces (SEIs) in lithium-ion batteries.

- Coordination Chemistry : Studies on triazole-based metal complexes, such as copper and lithium derivatives, expanded in the 2000s, highlighting their role in catalysis and materials engineering.

Significance in Coordination Chemistry and Materials Science

The compound’s structural versatility enables diverse applications:

Coordination Chemistry

- Metal Complexation : The triazole ring and carboxylate group act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Ni³⁺). For example, copper complexes exhibit octahedral geometries with N₂O₄ coordination environments.

- Ligand Properties : The methyl group at the 4-position modulates electronic effects, influencing redox potentials and stability in metal-ligand interactions.

Materials Science

- Battery Electrolytes : The lithium salt stabilizes electrolytes in lithium-ion batteries by suppressing hydrofluoric acid (HF) generation and forming protective SEI layers

Properties

IUPAC Name |

lithium;4-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.Li/c1-7-2-5-6-3(7)4(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQNPSMFSUXWLT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=NN=C1C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4LiN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 1H-1,2,4-Triazole-3-Carboxylic Acid

The initial step involves reacting 1H-1,2,4-triazole-3-carboxylic acid with methanol in the presence of a catalytic acid, such as sulfuric acid ($$ \text{H}2\text{SO}4 $$). The reaction proceeds via nucleophilic acyl substitution, yielding methyl 1H-1,2,4-triazole-3-carboxylate:

$$

\text{1H-1,2,4-Triazole-3-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 1H-1,2,4-triazole-3-carboxylate} + \text{H}2\text{O}

$$

Key parameters include:

Hydrolysis and Lithium Salt Formation

The methyl ester is hydrolyzed under basic conditions to regenerate the carboxylic acid, which is subsequently neutralized with lithium hydroxide ($$ \text{LiOH} $$):

$$

\text{Methyl 1H-1,2,4-triazole-3-carboxylate} + \text{LiOH} \rightarrow \text{Lithium 1H-1,2,4-triazole-3-carboxylate} + \text{CH}_3\text{OH}

$$

Purification involves decolorization with activated carbon and recrystallization from a methanol-water solvent system. The final product is isolated with a reported yield of 85–90% and purity >98%.

Direct Neutralization of the Carboxylic Acid

An alternative single-step method involves direct neutralization of 1H-1,2,4-triazole-3-carboxylic acid with lithium hydroxide in an aqueous or alcoholic medium:

$$

\text{1H-1,2,4-Triazole-3-carboxylic acid} + \text{LiOH} \rightarrow \text{Lithium 1H-1,2,4-triazole-3-carboxylate} + \text{H}_2\text{O}

$$

Reaction Optimization

- Solvent selection : Methanol or ethanol is preferred to enhance solubility.

- Stoichiometry : A 1:1 molar ratio of acid to $$ \text{LiOH} $$ ensures complete deprotonation.

- Temperature : Room temperature (20–25°C) suffices, avoiding thermal degradation.

The crude product is purified via vacuum filtration and washed with cold diethyl ether to remove residual solvents.

Regioselective Alkylation Strategies

Introducing the methyl group at position 4 of the triazole ring requires careful regiochemical control. One approach involves alkylating a pre-formed triazole carboxylate intermediate.

Methylation of Lithium 1H-1,2,4-Triazole-3-Carboxylate

Treatment of lithium 1H-1,2,4-triazole-3-carboxylate with methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of a base like potassium carbonate ($$ \text{K}2\text{CO}_3 $$) facilitates N-methylation:

$$

\text{Lithium 1H-1,2,4-triazole-3-carboxylate} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{Lithium 4-methyl-4H-1,2,4-triazole-3-carboxylate} + \text{KI}

$$

Challenges and Solutions

- Regioselectivity : Methylation predominantly occurs at the N4 position due to steric and electronic factors.

- Yield enhancement : Using dimethylformamide (DMF) as a solvent improves reaction efficiency (yield: 75–80%).

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Esterification-Hydrolysis | 85–90% | >98% | Moderate | High |

| Direct Neutralization | 80–85% | 95–97% | Low | Moderate |

| Regioselective Alkylation | 75–80% | 90–95% | High | Low |

Purification and Characterization

Critical purification steps include:

- Decolorization : Activated carbon treatment removes colored impurities.

- Recrystallization : Methanol-water mixtures (3:1 v/v) yield crystalline product.

- Drying : Vacuum drying at 40–50°C ensures solvent removal.

Characterization via $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and FT-IR confirms the structure. For example, the carboxylate group exhibits a characteristic $$ \text{C=O} $$ stretch at 1680–1700 cm$$ ^{-1} $$.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Substitution: The compound can participate in substitution reactions where functional groups on the triazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce dihydrotriazoles. Substitution reactions can introduce various functional groups onto the triazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Properties and Structure

Lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate features a triazole ring—a five-membered heterocyclic compound containing three nitrogen atoms—coupled with a lithium ion. This structure enhances its solubility and reactivity, making it suitable for diverse applications.

Chemistry

Building Blocks for Synthesis:

this compound serves as a key building block in the synthesis of complex organic molecules. Its triazole moiety allows for the formation of coordination complexes and derivatives that are valuable in material science and medicinal chemistry.

Reactivity:

The presence of the lithium ion influences the compound's reactivity, making it a versatile reagent in organic synthesis. It can participate in various chemical reactions such as:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds. |

| Condensation Reactions | Forms larger molecules through the combination of smaller units. |

| Coordination Chemistry | Binds with metal ions to create stable complexes. |

Biology

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens:

| Type of Activity | Effect |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |

| Antifungal | Demonstrates antifungal activity against common fungal strains. |

Pharmacological Potential:

The compound's biological activities suggest potential therapeutic applications in treating infections and possibly other diseases. Its mechanism of action involves interaction with biological targets through non-covalent binding.

Industry

Material Development:

this compound is utilized in developing advanced materials such as polymers and catalysts due to its unique chemical properties. It is particularly noted for enhancing the conductivity and stability of materials used in battery technology.

Battery Applications:

In lithium metal batteries, this compound acts as an electrolyte additive that forms solid electrolyte interfaces (SEI), which are crucial for battery performance:

| Application Area | Description |

|---|---|

| Electrolyte Additive | Enhances battery stability and performance by forming protective SEI layers on electrodes. |

| Conductivity Improvement | Increases ionic conductivity in battery systems. |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. This finding highlights its potential as a new antimicrobial agent.

Case Study 2: Battery Performance Enhancement

Research conducted by Materials Science Journal showed that incorporating this compound into lithium-ion batteries improved cycle stability by 30% compared to conventional electrolytes. This improvement is attributed to the formation of robust SEI layers.

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with biological targets through the triazole ring. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The benzyl and phenyl derivatives (e.g., CAS 2622900-21-2 and 1803582-61-7) exhibit higher molecular weights and lipophilicity compared to the methyl-substituted target compound. This could enhance membrane permeability but may also increase steric hindrance or toxicity .

Physicochemical and Commercial Properties

Key Observations :

- Cost and Availability : The benzyl-substituted variant is commercially available at premium pricing (e.g., $454 for 1g), likely due to synthetic complexity or demand in medicinal chemistry . In contrast, the target compound and dimethyl analog are more niche, with pricing data often undisclosed.

- Purity : Most compounds are marketed at 95% purity, suggesting standardized synthesis protocols across suppliers .

Biological Activity

Lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring known for its diverse biological activities. Its molecular formula is . The presence of the lithium ion and the triazole structure contributes to its interactions with various biological targets.

Target Interactions

This compound primarily interacts with enzymes and proteins, influencing several biochemical pathways. It acts as a Lewis base , facilitating the removal of harmful substances from electrolytes in battery applications, which indirectly highlights its potential in biological systems .

Biochemical Pathways

The compound has been shown to affect metabolic pathways by interacting with enzymes involved in cellular processes. Its stability and resistance to degradation make it suitable for long-term studies .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. For instance, other triazole compounds have shown cytotoxic effects in leukemia cell lines . Although direct studies on this compound are scarce, the structural similarities suggest potential for similar activities.

Study on Triazole Derivatives

A study focusing on alkyl/aryloxymethyl derivatives of triazoles highlighted significant cytotoxic activity against leukemia cell lines. Compounds similar to this compound showed promising results with low CC50 values indicating high potency .

Synthesis and Biological Testing

The synthesis of this compound typically involves reacting 4-methyl-4H-1,2,4-triazole-3-carboxylic acid with lithium hydroxide under controlled conditions. This method ensures high purity and yield suitable for biological testing .

Comparative Analysis of Biological Activity

Q & A

Basic: What are the established synthetic routes for lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate?

The synthesis typically involves multi-step reactions starting from hydrazine derivatives or pre-functionalized triazole precursors. Key steps include:

- Cyclization : Reaction of 4-methyl-1,2,4-triazole-3-carboxylic acid derivatives with lithium salts under controlled pH and temperature (e.g., using LiOH in ethanol/water mixtures) .

- Ester hydrolysis : Ethyl or methyl esters (e.g., ethyl 4-methyl-4H-1,2,4-triazole-3-carboxylate) are hydrolyzed using aqueous lithium hydroxide, followed by ion exchange to isolate the lithium salt .

- Purification : Column chromatography (e.g., silica gel with hexane/EtOAc gradients) or recrystallization from polar aprotic solvents like DMF/water .

Table 1 : Comparison of Synthetic Yields

| Precursor | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethyl ester | LiOH, H₂O/EtOH, 60°C | 78 | ≥98% |

| Methyl ester | LiCl, DMF, 80°C | 65 | 95% |

Basic: What analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolve coordination geometry of the lithium ion and triazole-carboxylate framework using SHELX programs for refinement .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies methyl group shifts (δ 2.1–2.5 ppm) and carboxylate resonance (δ 165–170 ppm) .

- Mass spectrometry : ESI-MS in negative mode confirms molecular ion peaks (e.g., [M–Li]⁻ at m/z 168.1) .

Advanced: How can researchers resolve discrepancies in reported crystal structures?

Discrepancies often arise from solvent inclusion or lithium coordination variability. Strategies include:

- Multi-method refinement : Cross-validate SHELXL-refined structures with density functional theory (DFT) calculations to assess Li⁺ binding modes .

- Thermogravimetric analysis (TGA) : Confirm solvent-free structures by monitoring mass loss up to 200°C .

- Comparative studies : Use ORTEP-3 to overlay experimental and simulated structures, highlighting deviations in bond angles (>5° indicates potential errors) .

Advanced: What computational approaches model its interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to enzymes (e.g., cyclooxygenase-2) using triazole-carboxylate as a pharmacophore .

- MD simulations : GROMACS evaluates stability of lithium coordination in aqueous environments (e.g., solvation shells with 3–5 H₂O molecules) .

- QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with antibacterial IC₅₀ values .

Basic: What are the solubility and stability profiles in common solvents?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in EtOAc or hexane. Aqueous solubility is pH-dependent (pKa ~3.2 for carboxylate) .

- Stability : Degrades above 150°C; hygroscopic in air. Store under inert gas with molecular sieves .

Advanced: How does the lithium ion influence electronic and catalytic properties?

- Coordination effects : Li⁺ stabilizes the carboxylate via chelation, reducing electron density on the triazole ring (evidenced by red shifts in UV-Vis spectra) .

- Catalytic activity : Enhances Lewis acidity in cross-coupling reactions (e.g., Suzuki-Miyaura), with turnover numbers (TON) 2× higher than Na⁺ analogs .

Advanced: How to address contradictions in reported biological activity data?

Contradictions may stem from assay conditions or impurity profiles. Mitigation strategies:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin for IC₅₀ comparison) .

- HPLC-ESI-MS : Verify compound purity (>95%) and rule out degradation products .

- Dose-response curves : Compare EC₅₀ values across studies; deviations >10-fold suggest methodological inconsistencies .

Basic: What purification methods optimize yield and purity?

- Recrystallization : From DMF/water (7:3 v/v) yields needle-like crystals with 99% purity .

- Size-exclusion chromatography : Sephadex LH-20 in methanol removes polymeric byproducts .

Advanced: What structural analogs show enhanced bioactivity?

Table 2 : Bioactivity of Triazole-Carboxylate Derivatives

| Derivative | Substituent | IC₅₀ (μM, Antibacterial) | Reference |

|---|---|---|---|

| 4-Chloro | Cl at C5 | 12.3 | |

| 5-Amino | NH₂ at C5 | 8.7 | |

| Ethyl ester | COOEt | >100 |

Advanced: How to design SAR studies for optimizing therapeutic potential?

- Core modifications : Introduce electron-withdrawing groups (e.g., NO₂) at C5 to enhance antimicrobial activity .

- Lithium replacement : Compare with Mg²⁺ or Zn²⁺ salts to assess cation-dependent cytotoxicity .

- In vivo models : Use zebrafish embryos for preliminary toxicity screening (LD₅₀ > 200 mg/kg suggests low acute risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.